molecular formula C22H19BrClN5O B4631728 N-[3-(4-溴-1H-吡唑-1-基)丙基]-7-氯-8-甲基-2-(4-吡啶基)-4-喹啉甲酰胺

N-[3-(4-溴-1H-吡唑-1-基)丙基]-7-氯-8-甲基-2-(4-吡啶基)-4-喹啉甲酰胺

货号 B4631728
分子量: 484.8 g/mol
InChI 键: CGLGKVBUOYJHGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals characterized by the presence of pyrazole, quinoline, and pyridinyl groups within its structure. Its synthesis and analysis contribute to the broader field of medicinal chemistry, aiming to explore potential therapeutic applications and understand its chemical behavior.

Synthesis Analysis

The synthesis of compounds similar to N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide involves multiple steps, including halogenation, amidation, and cyclization reactions. Techniques such as the Friedlander synthesis have been applied to construct quinoline cores, which are crucial for generating the desired structural motifs (Meth-Cohn, Narine, Tarnowski, Hayes, Keyzad, Rhouati, & Robinson, 1981).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods, including NMR and mass spectrometry, to elucidate the arrangement of atoms and the presence of specific functional groups. Studies on similar compounds highlight the importance of substituents on the quinoline nucleus and their impact on the molecule's overall properties (Kim, Kurasawa, Yoshii, Masuyama, Takada, & Okamoto, 1990).

Chemical Reactions and Properties

Compounds within this family undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, which can be leveraged to introduce different substituents and modify the compound's chemical properties. For example, reactions involving arylhydrazinium chlorides have been explored for the synthesis of pyrazolo[3,4-b]quinoline derivatives, showcasing the versatility in modifying the core structure (Kumara, Nagendrappa, Chandrika, Sowmya, Kaur, Jasinski, & Glidewell, 2016).

科学研究应用

ATM激酶的选择性抑制

一系列新型3-喹啉甲酰胺已被优化为突变性共济失调毛细血管扩张症(ATM)激酶的选择性抑制剂。这些化合物,包括有效且高度选择性的ATM抑制剂,适用于口服给药,并且在与DNA双链断裂诱导剂联合使用时已在疾病相关模型中显示出疗效,突出了它们在靶向ATM激酶通路的治疗应用中的潜力(Degorce et al., 2016)

对癌细胞系的细胞毒活性

苯并[b][1,6]萘啶的甲酰胺衍生物已证明对各种癌细胞系具有有效的细胞毒性,包括鼠P388白血病、刘易斯肺癌和人Jurkat白血病细胞系。其中一些化合物的IC50值低于10 nM,表明其作为抗癌剂具有很强的潜力(Deady et al., 2003)

对人癌细胞系的抗增殖活性

合成了一系列5-(对甲苯基)-1-(喹啉-2-基)吡唑-3-羧酸的新型酰胺衍生物,并评估了它们对三种人癌细胞系的抗增殖活性。一种化合物表现出有希望的细胞毒活性并诱导明显的细胞周期停滞,表明其在癌症治疗策略中的潜力(Pirol et al., 2014)

抗菌和抗肿瘤评估

涉及具有吡唑的新型杂环化合物的研究重点介绍了它们的合成和表征,包括它们的抗菌和抗肿瘤潜力。这些研究为设计具有增强生物活性的新分子提供了见解,可能适用于与查询化学物质相似的化合物(Hamama et al., 2012)

抗菌、抗疟和抗结核活性

喹啉-吡唑并联支架已被探索其抗菌、抗疟和抗结核特性,证明了此类化学结构在针对一系列传染病的新型治疗剂开发中的潜力(Pandya et al., 2020)

属性

IUPAC Name

N-[3-(4-bromopyrazol-1-yl)propyl]-7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrClN5O/c1-14-19(24)4-3-17-18(11-20(28-21(14)17)15-5-8-25-9-6-15)22(30)26-7-2-10-29-13-16(23)12-27-29/h3-6,8-9,11-13H,2,7,10H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLGKVBUOYJHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCCCN3C=C(C=N3)Br)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 6
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。